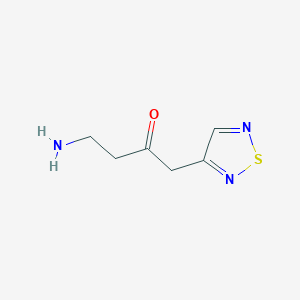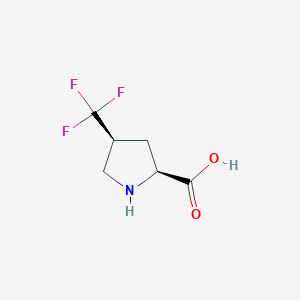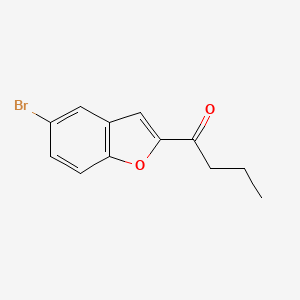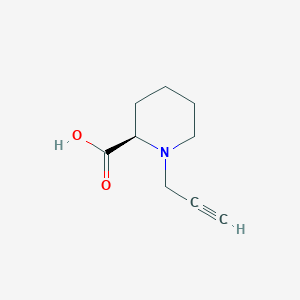
4-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2,5-thiadiazole-3-carboxylic acid with an appropriate amine, followed by a series of steps including reduction and cyclization. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
4-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its role in enzyme inhibition and as a potential therapeutic agent.
作用機序
The mechanism of action of 4-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to cross cellular membranes allows it to reach intracellular targets effectively .
類似化合物との比較
Similar Compounds
1,2,4-Thiadiazole: Another thiadiazole derivative with similar structural features but different biological activities.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties, similar to 4-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
4-amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one |
InChI |
InChI=1S/C6H9N3OS/c7-2-1-6(10)3-5-4-8-11-9-5/h4H,1-3,7H2 |
InChIキー |
YCAHVAAKOQTELG-UHFFFAOYSA-N |
正規SMILES |
C1=NSN=C1CC(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
![(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13187405.png)
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)


![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)
![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)

![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)
